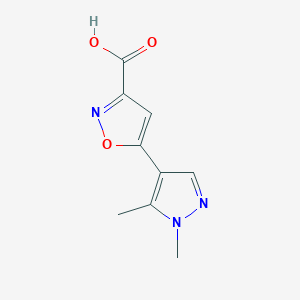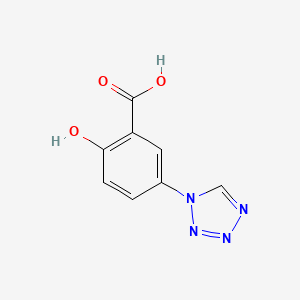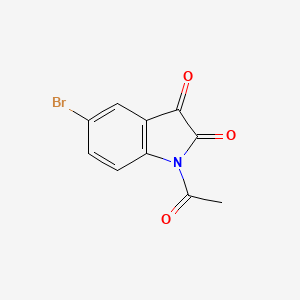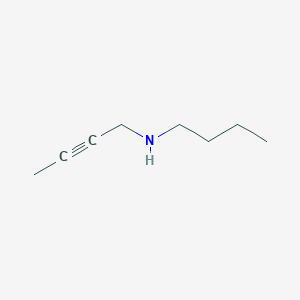
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a compound with a molecular formula of C10H10N2O3 It is characterized by the presence of both pyrazole and isoxazole rings, which are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been used in the preparation of pyrrolopyridazine jak3 inhibitors . JAK3 (Janus kinase 3) is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors, and its inhibition can be beneficial in the treatment of inflammatory and autoimmune diseases .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target protein (like jak3) and inhibit its activity . This inhibition could lead to a decrease in the signaling pathways of various cytokines and growth factors, thereby modulating the immune response .
Biochemical Pathways
Given its potential role as a jak3 inhibitor, it can be hypothesized that it may affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka are available . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a potential jak3 inhibitor, it could lead to a modulation of the immune response, which could be beneficial in the treatment of inflammatory and autoimmune diseases .
Action Environment
The compound is recommended to be stored in a dry environment, under -20°C , indicating that low temperatures may be necessary for its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via the reaction of hydroxylamine with a β-keto ester. These intermediates are then coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: Shares the pyrazole ring but lacks the isoxazole ring.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the pyrazole ring.
Uniqueness
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the combination of both pyrazole and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHSVIQOOWQYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390173 |
Source


|
| Record name | 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957312-71-9 |
Source


|
| Record name | 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)



![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)






![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)


